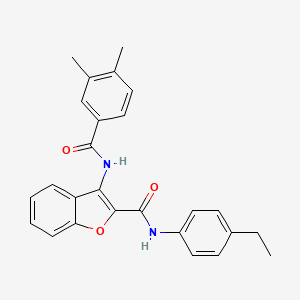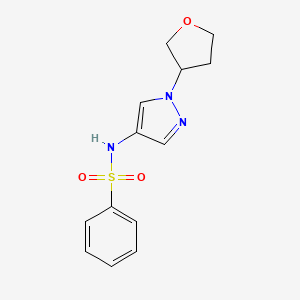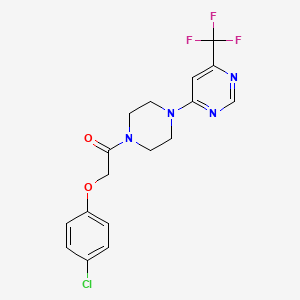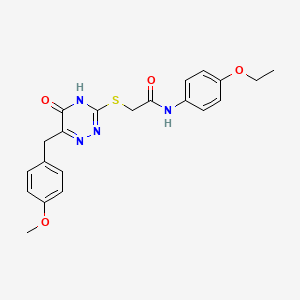![molecular formula C17H18N4O2S B2529413 2-methyl-1-(1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole CAS No. 2097894-46-5](/img/structure/B2529413.png)
2-methyl-1-(1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 2-methyl-1-(1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole, is a derivative of benzo[d]imidazole, which is a bicyclic compound consisting of fused benzene and imidazole rings. This structure is known for its biological activity and is often explored for its potential in pharmaceutical applications. The presence of a pyridinylsulfonyl group and a pyrrolidinyl moiety suggests that the compound may have unique chemical and physical properties, as well as biological activity.
Synthesis Analysis
The synthesis of related benzo[d]imidazole derivatives typically involves multi-step reactions, including N-alkylation and functional group transformations. For instance, the synthesis of 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole involved N-alkylation of a related compound . Similarly, a three-step synthesis process was used to prepare a compound with a benzo[d]imidazole moiety starting from a camphor-derived diamine . These methods could potentially be adapted for the synthesis of the compound , with modifications to incorporate the pyridin-3-ylsulfonyl and pyrrolidin-3-yl groups.
Molecular Structure Analysis
The molecular structure of benzo[d]imidazole derivatives can be characterized using various spectroscopic techniques, including FT-IR, NMR, and UV-vis spectroscopy, as well as single-crystal X-ray diffraction . Quantum chemical calculations, such as density functional theory (DFT), can also be employed to predict and understand the molecular and spectroscopic features of these compounds . The molecular structure of the compound of interest would likely exhibit characteristic peaks in these spectroscopic analyses, corresponding to its functional groups and molecular framework.
Chemical Reactions Analysis
Benzo[d]imidazole derivatives can participate in various chemical reactions, depending on their functional groups. For example, the presence of a sulfonyl group could allow for reactions typical of sulfones, such as sulfonylation reactions . The pyrrolidinyl group could engage in reactions typical of amines, such as alkylation or acylation. The reactivity of the compound would be influenced by the electronic and steric effects of the substituents on the benzo[d]imidazole core.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[d]imidazole derivatives are influenced by their molecular structure. The presence of heteroatoms and functional groups can affect properties such as solubility, melting point, and stability. The compound's anionophoric activity could be explored, as related compounds have shown the ability to transport anions across membranes . Modifications to the imidazole moiety, as seen in the compound of interest, can also impact the selectivity and inhibition profiles against biological targets, such as the insulin-like growth factor receptor-1 (IGF-1R) .
Aplicaciones Científicas De Investigación
Antiviral Applications
Compounds structurally related to 2-methyl-1-(1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole have been explored for their antiviral properties. A notable study by Hamdouchi et al. (1999) designed and synthesized a series of compounds for testing as antirhinovirus agents. The synthesis involved a stereospecific reaction, highlighting the potential of these compounds in antiviral applications (Hamdouchi et al., 1999).
Synthetic Methodologies
The development of efficient synthetic routes for these compounds is crucial for their application in scientific research. Cui et al. (2018) reported an efficient three-component reaction for the preparation of sulfonylated furan or imidazo[1,2-a]pyridine derivatives, demonstrating excellent functional group tolerance and efficiency (Cui et al., 2018). Additionally, Wang et al. (2015) developed a regioselective synthesis method for pyrrolo[1,2-a]imidazoles and imidazo[1,2-a]-pyridines, offering high yields and simple work-up procedures (Wang et al., 2015).
Potential Therapeutic Applications
Research on the therapeutic potential of these compounds is ongoing. Starrett et al. (1989) synthesized new imidazo[1,2-a]pyridines substituted at the 3-position as potential antiulcer agents, demonstrating the versatility of these compounds in drug discovery (Starrett et al., 1989).
Propiedades
IUPAC Name |
2-methyl-1-(1-pyridin-3-ylsulfonylpyrrolidin-3-yl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-13-19-16-6-2-3-7-17(16)21(13)14-8-10-20(12-14)24(22,23)15-5-4-9-18-11-15/h2-7,9,11,14H,8,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSZAPDQMNOSBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)S(=O)(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-1-(1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2529334.png)

![N-([2,2'-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2529336.png)

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2529339.png)
![7-(3,4-dimethylphenyl)-3-((2-(5-methoxy-1H-indol-3-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2529341.png)

![2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2529344.png)



![N-(3-{[2-(3,4-difluorophenyl)-3-(4-methoxyphenoxy)-4-oxoazetidin-1-yl]methyl}phenyl)acetamide](/img/structure/B2529352.png)